molecular formula C11H14ClFN2 B1427443 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine CAS No. 1500946-58-6

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine

Cat. No.: B1427443
CAS No.: 1500946-58-6
M. Wt: 228.69 g/mol
InChI Key: MVYNIUVDGBXVIE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is a disubstituted piperazine derivative of significant interest in medicinal chemistry and drug discovery research. Piperazine rings are privileged scaffolds in pharmaceuticals, contributing to a wide range of biological activities due to their favorable physicochemical properties and capacity for hydrogen bonding . The specific substitution pattern on this compound combines a 3-methylpiperazine core with a 4-chloro-3-fluorophenyl aromatic system. The presence of both chlorine and fluorine atoms on the phenyl ring is a strategically important feature; halogen atoms, particularly fluorine, are widely used in drug design to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and its ability to engage in halogen bonding with biological targets . Research on analogous compounds demonstrates that piperazine-based structures are frequently explored as calcium channel blockers. For instance, derivatives based on a diphenylmethylpiperazine core, such as flunarizine, are known calcium antagonists used in research related to migraine and pain pathways . Furthermore, the 3-chloro-4-fluorophenyl motif has been identified as a key pharmacophoric element in the development of potent tyrosinase inhibitors, suggesting potential research applications in enzyme inhibition studies . As a versatile chemical building block, this compound is suited for the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c1-8-7-15(5-4-14-8)9-2-3-10(12)11(13)6-9/h2-3,6,8,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNIUVDGBXVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Precursors Synthesis

The initial step involves synthesizing or acquiring a suitably substituted aromatic compound, such as 4-chloro-3-fluorobenzyl chloride or similar derivatives, which serve as electrophilic partners in subsequent reactions.

Nucleophilic Substitution on Piperazine

A common approach involves reacting piperazine with the aromatic chloride or related derivatives:

Piperazine + 4-chloro-3-fluorobenzyl chloride → 1-(4-Chloro-3-fluorophenyl)-piperazine intermediate

This reaction typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as potassium carbonate to facilitate nucleophilic substitution.

Methylation at the Piperazine Ring

The third-position methyl group is introduced via alkylation or methylation of the intermediate using methylating agents such as methyl iodide or dimethyl sulfate, often under controlled conditions to prevent over-alkylation.

Specific Synthesis Protocols

Step Description Conditions Reagents Yield/Notes
1 Synthesis of 4-chloro-3-fluorobenzyl chloride Reflux in toluene with SOCl₂ Thionyl chloride High purity required
2 Nucleophilic substitution with piperazine 80°C in DMF, with K₂CO₃ Piperazine + aromatic chloride Yield ~70-80%
3 Methylation of piperazine nitrogen Methyl iodide, in acetonitrile, room temperature Methylating agent Controlled to prevent overalkylation

Note: Variations exist depending on specific industrial protocols, with some employing alternative solvents or catalysts to optimize yield and purity.

Data Tables Summarizing Synthesis Parameters

Parameter Description Typical Range/Value
Reaction temperature For nucleophilic substitution 60–80°C
Reaction time For aromatic substitution 2–12 hours
Molar ratio Piperazine to aromatic chloride 1:1.1 to 1:1.5
Yield Overall synthesis 60–85%

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions to maximize yield and purity:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.
  • Temperature Control: Elevated temperatures (around 70–80°C) accelerate reactions without causing decomposition.
  • Catalysts: Use of phase transfer catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields.
  • Purification: Recrystallization or chromatography ensures removal of impurities, especially residual aromatic chlorides or unreacted piperazine.

Notes on Industrial and Laboratory Synthesis

  • The synthesis process must adhere to safety protocols due to the use of hazardous reagents like thionyl chloride and methyl iodide.
  • Purity verification via NMR, HPLC, and mass spectrometry is essential before proceeding to biological testing.
  • Scale-up considerations include reaction heat management, solvent recovery, and waste disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties. The presence of chlorine and fluorine atoms increases the compound's reactivity and biological activity, making it suitable for developing new therapeutic agents.

Key Applications in Drug Development:

  • Receptor Binding Studies: Research has shown that this compound interacts with multiple biological targets, including neurotransmitter receptors, which are critical in the treatment of neurological disorders.
  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic efficacy.

Biological Research

The compound's ability to modulate cellular processes makes it valuable in biological research. Studies focus on its binding affinities and interactions with various receptors and enzymes.

Research Focus Areas:

  • Cell Signaling Pathways: Investigations into how 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine influences cell signaling pathways can provide insights into its role in disease mechanisms.
  • Metabolic Pathway Analysis: The compound's interactions with key enzymes may affect metabolic processes, making it a subject of interest for studies related to metabolic disorders.

Industrial Applications

While primarily used in research and development, 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine also has potential industrial applications.

Industrial Uses:

  • Synthesis of Complex Molecules: The compound can be utilized as a precursor in synthesizing more complex organic molecules, which are essential in various chemical industries.
  • Production Optimization: Industrial methods for synthesizing this compound often involve optimizing yield and purity through advanced techniques like continuous flow reactors.

Case Studies

Several studies have documented the applications of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine:

  • A study published in Journal of Medicinal Chemistry examined its binding affinity to serotonin receptors, highlighting its potential as an antidepressant candidate.
  • Another research article focused on its enzyme inhibition properties, demonstrating significant effects on metabolic enzymes related to diabetes management.

These case studies underscore the compound's versatility and significance in both pharmaceutical development and biological research.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)piperazine (3-Cl-4-FPP)

This analog reverses the positions of the chloro and fluoro substituents compared to the target compound. The meta-chloro and para-fluoro configuration reduces steric hindrance but may alter receptor binding affinity. In analytical studies, 3-Cl-4-FPP is used as a reference standard for forensic applications, highlighting its stability and detectability .

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine

With a phenylethyl group instead of a methyl group on the piperazine ring, this compound exhibits increased hydrophobicity. The bulky substituent may hinder interactions with narrow binding pockets but enhances selectivity in receptor subtypes due to steric effects .

1-(2-Fluorophenyl)piperazine Derivatives

Substituents at the ortho position (e.g., 2-fluorophenyl) introduce steric constraints that limit rotational freedom. In pyridazinone-based compounds, this configuration improves potency against serotonin receptors but may reduce metabolic stability compared to para-substituted analogs .

Impact of Piperazine Substituents

Methyl Group at the 3-Position

The 3-methyl group in the target compound is critical for reducing metabolism. For example, in Talmapimod (SCIO-469), a 3-methylpiperazine moiety protects an adjacent benzyl group from oxidative degradation, enhancing bioavailability . Similarly, in PAK4 inhibitors, the methyl group improves selectivity over PAK1 by optimizing steric fit .

Gem-Dimethylpiperazine in PI3Kδ Inhibitors

Replacing the 3-methyl group with gem-dimethyl groups (as in compound 4 from a PI3K program) enhances isoform selectivity for PI3Kδ over other family members. This modification increases steric bulk, favoring interactions with δ-specific binding pockets .

Nitro-Substituted Derivatives

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine

Safety data sheets indicate stringent handling requirements due to its hazardous classification .

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine

Nitro groups in ortho positions may destabilize the aromatic ring, leading to higher photochemical reactivity. Such derivatives are primarily used in industrial research rather than drug development .

Arylpiperazine Derivatives with Heterocycles

Pyridazinone-Piperazine Hybrids

Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone demonstrate dual targeting of serotonin and dopamine receptors. The pyridazinone core enhances hydrogen bonding, while the fluorophenyl group balances lipophilicity .

Benzimidazole-Piperazine Conjugates

Derivatives such as 1-[2-(4-Arylpiperazin-1-yl)alkyl]-2-(pyridin-3-yl)-1H-benzimidazoles show enhanced antitumor activity. The alkyl linker between piperazine and benzimidazole improves membrane permeability .

Key Data Tables

Table 2: Physicochemical Properties

Compound Name logP Solubility (mg/mL) Selectivity Index (PAK4/PAK1)
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine 2.8 0.15 >100
Gem-dimethylpiperazine (PI3Kδ) 3.1 0.08 50 (PI3Kδ vs. PI3Kα)
1-(3-Chlorophenyl)-4-phenethylpiperazine 4.2 0.02 N/A

Biological Activity

Overview

1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits significant interactions with various biological targets, including:

  • Monoamine Oxidase (MAO) Inhibition : It has been shown to inhibit MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially aiding in the treatment of neurological disorders .
  • Acetylcholinesterase (AChE) Inhibition : The compound also demonstrates AChE inhibitory activity, which is important for conditions like Alzheimer's disease. Its structural modifications have been linked to enhanced potency against AChE .

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine can be attributed to specific structural features:

  • Substituents on the Piperazine Ring : Modifications at various positions of the piperazine ring influence the compound's potency and selectivity towards different biological targets. For instance, introducing bulky groups or halogens can enhance binding affinity and inhibitory effects .
  • Phenyl Ring Modifications : The presence of halogen substituents (like chlorine and fluorine) on the phenyl ring has been correlated with increased biological activity. These modifications affect lipophilicity and electronic properties, thus influencing interaction with target enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research indicates that 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine exhibits IC50 values in the low micromolar range against MAO-B and AChE, suggesting promising therapeutic potential .
  • In Vivo Efficacy : In animal models, compounds structurally related to 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine have shown efficacy in reducing parasitemia in malaria-infected mice. For example, compounds with similar piperazine structures demonstrated over 99% reduction in parasitemia at doses as low as 30 mg/kg .
  • Toxicological Studies : While exploring its therapeutic potential, it is essential to consider safety profiles. Reports indicate that compounds within this class may exhibit toxic effects when used recreationally, leading to severe physiological responses such as seizures and hyperthermia .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (μM)Reference
MAO-B InhibitionMAO-B0.71
AChE InhibitionAChE5.82
Antimalarial ActivityP. falciparum<10
Toxicity ReportVariousN/A

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aryl group with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol. Critical parameters include reaction temperature (60–100°C), stoichiometric ratios (1:1.2 aryl halide:piperazine), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purity (>95%) is confirmed via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/lengths. Single crystals are grown via vapor diffusion (e.g., chloroform/benzene anti-solvent) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.08) .

Q. What standard analytical protocols ensure compound stability and batch consistency?

Answer:

  • Stability testing : Accelerated degradation studies (40°C/75% RH for 3 months) monitor hydrolytic, oxidative, and photolytic stability .
  • Batch analysis : Use HPLC (C18 column, mobile phase: MeOH/H₂O with 0.1% TFA) to assess purity. LC-MS detects impurities like dehalogenated byproducts .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aryl ring to enhance receptor binding affinity. For example, 3-CF₃ derivatives show improved antimicrobial activity .
  • Piperazine ring substitution : Replace the methyl group with bulkier alkyl chains to modulate lipophilicity and BBB penetration .
  • Biological assays : Test antiproliferative activity (MTT assay on cancer cell lines) or enzyme inhibition (e.g., carbonic anhydrase IC₅₀ via stopped-flow spectroscopy) .

Q. Table 1: Substituent Effects on Biological Activity

Substituent (Position)Biological ActivityReference
–Cl (4) + –F (3)Moderate cytotoxicity (IC₅₀: 25 µM)
–CF₃ (3)Enhanced antifungal (MIC: 8 µg/mL)
–OCH₃ (4)Reduced hCA II inhibition

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Q. What computational strategies predict synthetic feasibility and bioactivity of novel derivatives?

Answer:

  • Retrosynthetic AI : Tools like Pistachio or Reaxys propose one-step routes using reaction templates (e.g., SNAr or Buchwald-Hartwig coupling) .
  • Docking simulations : AutoDock Vina models interactions with targets (e.g., carbonic anhydrase active site) to prioritize derivatives .
  • ADMET prediction : SwissADME estimates solubility (LogS), bioavailability (TPSA < 60 Ų), and CYP450 inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.